Combination PK: Atropine Co-Administration Enhances Pralidoxime Absorption Kinetics in Humans
A randomized crossover study in healthy volunteers compared pralidoxime pharmacokinetics when administered intramuscularly alone (700 mg) versus in combination with atropine (2 mg) and avizafone (20 mg) via an autoinjector device [1]. The combination injection resulted in a significantly higher maximal pralidoxime concentration (Cmax), which fell outside the standard bioequivalence range compared to pralidoxime alone, indicating a non-equivalent and enhanced absorption profile. The study further determined that the best pharmacokinetic model for pralidoxime shifted from a zero-order absorption process when given alone to a first-order absorption process when given with atropine [1]. This suggests atropine co-administration facilitates a faster and more predictable rate of pralidoxime entry into systemic circulation, which is critical in acute nerve agent poisoning where rapid cholinesterase reactivation is time-dependent.
| Evidence Dimension | Pralidoxime Cmax (maximum plasma concentration) |
|---|---|
| Target Compound Data | Higher Cmax when combined with atropine (specific value not stated in abstract, but confirmed as outside bioequivalence range vs. pralidoxime alone) |
| Comparator Or Baseline | Pralidoxime alone: Baseline Cmax (reference value for bioequivalence testing) |
| Quantified Difference | Cmax difference: > bioequivalence acceptance range (typically 80-125% for ratio of means) |
| Conditions | Healthy volunteers; open, randomized, two-way crossover; autoinjector IM administration |
Why This Matters
Procurement of a single-device combination autoinjector (Duodote) is justified by superior pralidoxime absorption kinetics compared to administering the oxime alone, a property not achievable with separate component autoinjectors or manual injection.
- [1] Abbara C, Rousseau JM, Lelièvre B, Turcant A, Lallement G, et al. Pharmacokinetic analysis of pralidoxime after its intramuscular injection alone or in combination with atropine-avizafone in healthy volunteers. Br J Pharmacol. 2010;161(8):1857-67. doi:10.1111/j.1476-5381.2010.01007.x. View Source
